molecular formula C21H23N7O B11098054 4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11098054
M. Wt: 389.5 g/mol
InChI Key: BGEUAXSFTPOTJN-JCMHNJIXSA-N
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Description

3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural elements of 3-methoxybenzaldehyde, aniline, pyrrolidine, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the following steps:

    Formation of 3-methoxybenzaldehyde: This can be synthesized from 3-methoxytoluene through oxidation.

    Synthesis of 4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazine: This involves the reaction of cyanuric chloride with aniline and pyrrolidine under controlled conditions.

    Hydrazone formation: The final step involves the condensation of 3-methoxybenzaldehyde with 4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazine in the presence of hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-methoxybenzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring is known to interact with nucleophilic sites in proteins, which can lead to the inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: A simpler compound with similar aromatic properties.

    4-Anilino-6-(1-pyrrolidinyl)-1,3,5-triazine: Shares the triazine and aniline components.

    Hydrazones: A class of compounds with similar hydrazone linkages.

Uniqueness

3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

2-N-[(Z)-(3-methoxyphenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H23N7O/c1-29-18-11-7-8-16(14-18)15-22-27-20-24-19(23-17-9-3-2-4-10-17)25-21(26-20)28-12-5-6-13-28/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H2,23,24,25,26,27)/b22-15-

InChI Key

BGEUAXSFTPOTJN-JCMHNJIXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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